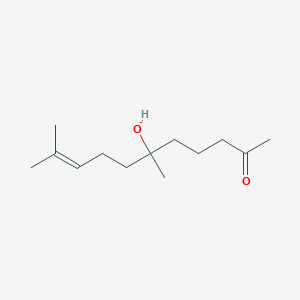
6-Hydroxy-6,10-dimethylundec-9-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-6,10-dimethylundec-9-EN-2-one is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of a hydroxyl group, a double bond, and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6,10-dimethylundec-9-EN-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 6,10-dimethylundec-9-en-2-one with a suitable aldehyde, followed by subsequent reduction and hydroxylation steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and yield. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6,10-dimethylundec-9-EN-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The double bond can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used for addition reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
6-Hydroxy-6,10-dimethylundec-9-EN-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-6,10-dimethylundec-9-EN-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
6,10-Dimethylundec-9-en-2-one: Lacks the hydroxyl group present in 6-Hydroxy-6,10-dimethylundec-9-EN-2-one.
Citronellylacetone: Similar structure but different functional groups.
Dihydrogeranylacetone: Another related compound with slight structural variations.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a ketone group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
55627-35-5 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
6-hydroxy-6,10-dimethylundec-9-en-2-one |
InChI |
InChI=1S/C13H24O2/c1-11(2)7-5-9-13(4,15)10-6-8-12(3)14/h7,15H,5-6,8-10H2,1-4H3 |
InChI Key |
CDKQBQKBJFQPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(CCCC(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















